![molecular formula C17H22N2O4S B2380875 N-(4-(N-((2,5-dimethylfuran-3-yl)methyl)sulfamoyl)phenyl)isobutyramide CAS No. 1351618-78-4](/img/structure/B2380875.png)
N-(4-(N-((2,5-dimethylfuran-3-yl)methyl)sulfamoyl)phenyl)isobutyramide
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Description
N-(4-(N-((2,5-dimethylfuran-3-yl)methyl)sulfamoyl)phenyl)isobutyramide, also known as DASA-58, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DASA-58 is a sulfonamide-based compound that has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of ion channel activity, and the regulation of insulin secretion. In
Scientific Research Applications
- Bimetallic NiFe alloys supported on TiO2 have been identified as efficient catalysts for DMF production. The preparation method and reduction temperature significantly influence the catalyst structure and behavior .
- The synthesis of DMF from biomass-derived feedstock represents an environmentally favorable process. Its unprecedented efficiency makes it attractive both from a green chemistry and industrial perspective .
- The sulfonamide group in this compound exhibits nucleophilic reactivity. Negative charges concentrate around the O4 and O5 atoms, suggesting a possible nucleophilic attack site .
Biofuel Production
Green Chemistry
Nucleophilic Reactivity
properties
IUPAC Name |
N-[4-[(2,5-dimethylfuran-3-yl)methylsulfamoyl]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-11(2)17(20)19-15-5-7-16(8-6-15)24(21,22)18-10-14-9-12(3)23-13(14)4/h5-9,11,18H,10H2,1-4H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHGBANEPPWCSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-((2,5-dimethylfuran-3-yl)methyl)sulfamoyl)phenyl)isobutyramide |
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